3-chloro-4-(propane-2-sulfonyl)thiophene
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Overview
Description
3-chloro-4-(propane-2-sulfonyl)thiophene is a heterocyclic compound with a thiophene ring substituted by a chlorine atom and a propan-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(propane-2-sulfonyl)thiophene typically involves the introduction of the chlorine and propan-2-ylsulfonyl groups onto a thiophene ring. Common synthetic methods include:
Halogenation: Introduction of the chlorine atom onto the thiophene ring using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: Introduction of the propan-2-ylsulfonyl group using reagents like propan-2-ylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(propane-2-sulfonyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene sulfides.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
3-chloro-4-(propane-2-sulfonyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-(propane-2-sulfonyl)thiophene involves its interaction with specific molecular targets. The chlorine and sulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylsulfonylthiophene: Similar structure but with a methylsulfonyl group instead of a propan-2-ylsulfonyl group.
3-Bromo-4-propan-2-ylsulfonylthiophene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
3-chloro-4-(propane-2-sulfonyl)thiophene is unique due to the specific combination of chlorine and propan-2-ylsulfonyl groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-propan-2-ylsulfonylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2S2/c1-5(2)12(9,10)7-4-11-3-6(7)8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZDGCOTAVBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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